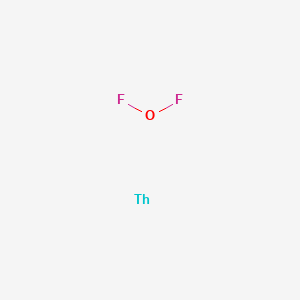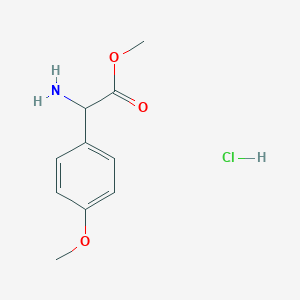
Fluoro hypofluorite;thorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro hypofluorite; thorium is a compound that combines the unique properties of fluorine and thorium Fluorine is known for its high reactivity and electronegativity, while thorium is a radioactive element with applications in nuclear energy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoro hypofluorite; thorium typically involves the reaction of thorium compounds with fluorine gas. One common method is the direct fluorination of thorium dioxide (ThO2) with elemental fluorine (F2) at elevated temperatures. This reaction produces thorium tetrafluoride (ThF4) and oxygen gas (O2) as by-products.
Industrial Production Methods: Industrial production of fluoro hypofluorite; thorium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thorium dioxide and controlled fluorination conditions to ensure the production of high-quality thorium tetrafluoride. The reaction is typically carried out in specialized reactors designed to handle the highly reactive fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro hypofluorite; thorium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thorium compounds.
Reduction: It can be reduced to lower oxidation state thorium compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine trifluoride (ClF3).
Reduction: Reducing agents such as hydrogen gas (H2) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products:
Oxidation: Higher oxidation state thorium compounds such as thorium hexafluoride (ThF6).
Reduction: Lower oxidation state thorium compounds such as thorium difluoride (ThF2).
Substitution: Substituted thorium compounds with different halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Fluoro hypofluorite; thorium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including fluorination and halogen exchange reactions.
Biology: The compound’s radioactive properties make it useful in radiolabeling studies and imaging techniques.
Industry: The compound is used in the production of high-purity thorium compounds for nuclear energy applications.
Wirkmechanismus
The mechanism of action of fluoro hypofluorite; thorium involves its high reactivity due to the presence of fluorine. The compound can readily participate in chemical reactions, forming new bonds and releasing energy. In biological systems, its radioactive properties allow it to be used as a tracer in imaging studies, where it targets specific tissues or cells and emits radiation that can be detected by imaging equipment.
Vergleich Mit ähnlichen Verbindungen
Fluoro hypofluorite; thorium can be compared with other similar compounds, such as:
Thorium tetrafluoride (ThF4): A common thorium compound used in nuclear energy applications.
Thorium hexafluoride (ThF6): A higher oxidation state thorium compound with different reactivity.
Fluorine-containing radiopharmaceuticals: Compounds used in medical imaging and cancer treatment.
Uniqueness: Fluoro hypofluorite; thorium is unique due to its combination of fluorine’s high reactivity and thorium’s radioactive properties. This combination makes it a versatile compound with applications in various scientific fields.
Eigenschaften
IUPAC Name |
fluoro hypofluorite;thorium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2O.Th/c1-3-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHRMDCJEDCXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(F)F.[Th] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2OTh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.034 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-30-3 |
Source


|
| Record name | Thorium fluoride oxide (ThF2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thorium difluoride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)
![2'-Chloro-[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)





